N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-11(26-15-4-2-12(19)8-14(15)20)18(22)21-6-7-23-13-3-5-16-17(9-13)25-10-24-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGZIVHQRMMSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary intermediates:
- 2-(2,4-Dichlorophenoxy)propanoic acid (carboxylic acid component).
- 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine (amine component).
The amide bond formation between these intermediates constitutes the final step. Each intermediate requires distinct synthetic strategies, as detailed below.
Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid
Nucleophilic Aromatic Substitution
The dichlorophenoxy moiety is introduced via reaction between 2,4-dichlorophenol and a propanoic acid derivative. Two approaches dominate:
Alkylation of 2,4-Dichlorophenol with Ethyl 2-Bromopropanoate
Procedure :
- Reaction : 2,4-Dichlorophenol reacts with ethyl 2-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Mechanism : SN2 displacement of bromide by the phenoxide ion.
- Hydrolysis : The ethyl ester is saponified using aqueous NaOH in ethanol, yielding the free acid.
Yield : 70–85% (esterification), >90% (hydrolysis).
Asymmetric Hydrogenation for Enantiomerically Enriched Acid
For chiral variants, asymmetric hydrogenation of α-keto esters using ruthenium-BINAP catalysts achieves high enantiomeric excess (e.e. >95%). Subsequent hydrolysis furnishes the optically active acid.
Synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine
Etherification of Sesamol (1,3-Benzodioxol-5-ol)
Procedure :
Amide Bond Formation
Classical Activation with Thionyl Chloride
Procedure :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | High yield, simple workup | SOCl₂ handling requires caution | 80–90 |
| HATU-mediated | Mild conditions, high purity | Costly reagents | 85–95 |
| Biocatalytic resolution | Enantioselective, sustainable | Longer reaction times | 50–70 |
Scalability and Industrial Considerations
Large-scale synthesis (kilogram-level) favors the thionyl chloride route due to reagent availability and cost-effectiveness. Photochemical methods, as demonstrated in bicyclo[1.1.1]pentane syntheses, are less applicable here but highlight trends toward flow chemistry for hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound belongs to a broader class of phenoxyacetamides, differing in substituents on the amide nitrogen and phenoxy group. Key analogs include:
*Calculated based on IUPAC name; †Estimated from analogous structures.
Key Observations:
- Benzodioxol vs. Fluorophenyl Groups : The benzodioxol moiety in the target compound may enhance lipophilicity and metabolic stability compared to fluorophenyl analogs (e.g., 27a, 27b), which are more polar due to fluorine electronegativity .
- Chlorine Substitution: All analogs share 2,4-dichlorophenoxy groups, a hallmark of herbicidal activity (e.g., 2,4-D), but differ in nitrogen substituents, which modulate target selectivity .
Physicochemical Properties
Data from synthesis studies highlight differences in polarity and stability:
- Rf Values: The target compound’s benzodioxol group likely results in lower polarity than fluorophenyl analogs (e.g., 27a, Rf ~0.58), aligning with higher retention in nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
